2-(3-((4-bromophenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2-chloro-4-fluorophenyl)acetamide
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Overview
Description
Synthesis Analysis
This involves studying the methods used to synthesize the compound. It includes the starting materials, reaction conditions, and the yield of the product. The synthesis of a compound can often be found in scientific literature .Molecular Structure Analysis
This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used to determine the molecular structure .Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Antibacterial and Antifungal Agents
Derivatives of N-substituted acetamide compounds, including structures similar to the specified chemical, have demonstrated promising antibacterial and antifungal activities. Compounds with specific structural variations have been identified as potential growth inhibitors of various bacterial strains, showing particularly higher activity against Gram-negative bacteria. The antibacterial screening against certain bacterial strains, such as Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis, has identified compounds with significant minimum inhibitory concentrations (MICs) (Iqbal et al., 2017; Badiger et al., 2013).
Potential Pesticides
Certain N-derivatives of acetamide compounds, bearing structural similarities to the specified chemical, have been characterized as potential pesticides. These compounds have been thoroughly characterized by X-ray powder diffraction, providing essential data such as peak positions, relative intensities, values of d, Miller indices, and unit-cell parameters. This characterization helps in understanding the structural properties critical for their pesticidal activity (Olszewska et al., 2011; Olszewska et al., 2008).
Thrombin Inhibition
Compounds structurally related to 2-(3-((4-bromophenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2-chloro-4-fluorophenyl)acetamide have shown potential as potent thrombin inhibitors. Specific substitutions on the compound, such as the inclusion of a 2,2-difluoro-2-aryl/heteroaryl-ethylamine P3 and oxyguanidine P1 substituents, have led to significant inhibition of thrombin, indicating the potential therapeutic applications of these compounds in managing conditions related to thrombin activity (Lee et al., 2007).
Synthesis and Characterization of Novel Compounds
Several novel acetamide derivatives have been synthesized and characterized, demonstrating the versatility and potential applications of these compounds in various fields. These studies involve detailed structural elucidation using various spectroscopic techniques and evaluation of their potential applications, such as their role in inhibiting bacterial growth or their potential use in materials science for creating polymers with specific desirable properties (Nafeesa et al., 2017; Savchenko et al., 2020).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-[3-(4-bromophenyl)sulfonyl-4,6-dimethyl-2-oxopyridin-1-yl]-N-(2-chloro-4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrClFN2O4S/c1-12-9-13(2)26(11-19(27)25-18-8-5-15(24)10-17(18)23)21(28)20(12)31(29,30)16-6-3-14(22)4-7-16/h3-10H,11H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRCJNPJPUVGFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NC2=C(C=C(C=C2)F)Cl)S(=O)(=O)C3=CC=C(C=C3)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrClFN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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